molecular formula C4H6BrFO B2394244 (3S,4R)-3-Bromo-4-fluorooxolane CAS No. 2416218-59-0

(3S,4R)-3-Bromo-4-fluorooxolane

Cat. No.: B2394244
CAS No.: 2416218-59-0
M. Wt: 168.993
InChI Key: AWZMROPNYAMGRQ-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Bromo-4-fluorooxolane is a chiral compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of both bromine and fluorine atoms in its structure makes it an interesting subject for chemical research due to the unique reactivity and properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Bromo-4-fluorooxolane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the bromination and fluorination of a suitable oxolane precursor under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated oxolanes, while oxidation and reduction reactions can produce different alcohols or ketones .

Mechanism of Action

The mechanism by which (3S,4R)-3-Bromo-4-fluorooxolane exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Bromo-4-fluorooxolane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3S,4R)-3-bromo-4-fluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMROPNYAMGRQ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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